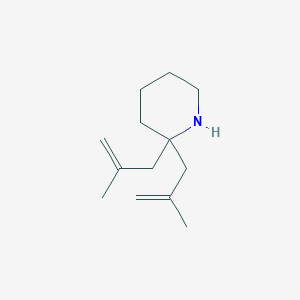

2,2-Bis-(2-methyl-allyl)-piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-Bis-(2-methyl-allyl)-piperidine” is a chemical compound with the molecular formula C12H21N and a molecular weight of 179.31 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

The predicted melting point of “this compound” is 42.94° C, and its predicted boiling point is 232.83° C at 760 mmHg . The predicted density is 0.84 g/cm3, and the refractive index is n20D 1.45 .Scientific Research Applications

Organic Synthesis and Reactivity

- Substituted allyl complexes, closely related to compounds like 2,2-Bis-(2-methyl-allyl)-piperidine, have been studied for their unique reactivity and potential in organic synthesis. For instance, allyl complexes of bis(2-N,N-dialkylaminoindenyl)titanium(III) show regioselective alkylation with organic free radicals, offering pathways for the synthesis of titanacyclobutane complexes (Greidanus, McDonald, & Stryker, 2001).

Stereochemistry Analysis

- Compounds like xestoproxamines, featuring bis-piperidine structures, are known for their stereoheterogeneity. Advanced techniques like integrated degradation-CD analysis have been employed for stereostructure assignments, highlighting the relevance of bis-piperidine derivatives in stereochemical studies (Morinaka & Molinski, 2011).

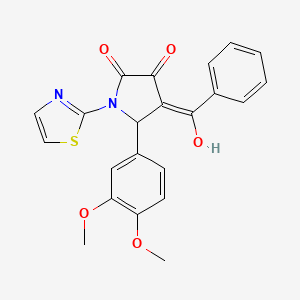

Synthesis and Evaluation of Pharmacologically Active Compounds

- Spiro-piperidin-4-ones, derived from compounds structurally similar to this compound, have been synthesized and evaluated for their biological activity, especially against Mycobacterium tuberculosis. This highlights the potential of such compounds in pharmaceutical research (Kumar et al., 2008).

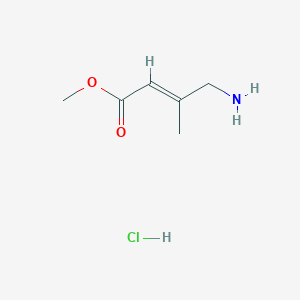

Chemoselective Transformations in Organic Chemistry

- In studies related to bis-piperidine derivatives, the chemo- and enantioselective [2,3]-sigmatropic rearrangement of N,N-diallyl allylic ammonium ylides has been explored. This has significant implications in the synthesis of functionalized α-amino esters and piperidines, showcasing the versatility of these compounds in organic synthesis (West, Spoehrle, & Smith, 2017).

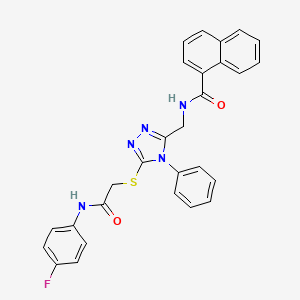

Antimicrobial Agent Development

- Derivatives of bis-piperidine structures, such as certain piperidin-4-ylidene compounds, have shown potent biological activities against a range of microbial organisms, indicating their potential in the development of new antimicrobial agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

properties

IUPAC Name |

2,2-bis(2-methylprop-2-enyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-11(2)9-13(10-12(3)4)7-5-6-8-14-13/h14H,1,3,5-10H2,2,4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFQSXCLIAATOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1(CCCCN1)CC(=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2467301.png)

![N-(benzo[d]thiazol-6-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2467303.png)

![8-(4-methoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2467306.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide](/img/structure/B2467308.png)

![2-((3-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2467313.png)

![2-(6-chloro-2-pyridinyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2467315.png)

![8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride](/img/structure/B2467317.png)

![(2Z)-6-bromo-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2467318.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2467322.png)